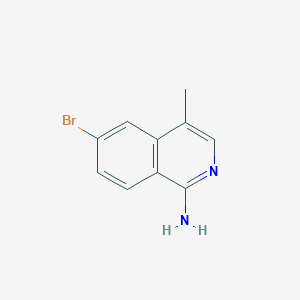

6-Bromo-4-methylisoquinolin-1-amine

CAS No.: 1893547-75-5

Cat. No.: VC7774977

Molecular Formula: C10H9BrN2

Molecular Weight: 237.1

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1893547-75-5 |

|---|---|

| Molecular Formula | C10H9BrN2 |

| Molecular Weight | 237.1 |

| IUPAC Name | 6-bromo-4-methylisoquinolin-1-amine |

| Standard InChI | InChI=1S/C10H9BrN2/c1-6-5-13-10(12)8-3-2-7(11)4-9(6)8/h2-5H,1H3,(H2,12,13) |

| Standard InChI Key | TYFCQPDKQMVPCB-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(C2=C1C=C(C=C2)Br)N |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

6-Bromo-4-methylisoquinolin-1-amine belongs to the isoquinoline family, a class of nitrogen-containing heterocycles with broad pharmacological relevance. Its IUPAC name derives from the isoquinoline backbone substituted at positions 1, 4, and 6 (Figure 1). Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1893547-75-5 |

| Molecular Formula | |

| Molecular Weight | 237.10 g/mol |

| Exact Mass | 236.9978 Da |

The amine group at position 1 enhances nucleophilicity, facilitating reactions such as alkylation or acylation, while the bromine atom at position 6 offers a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Synthesis and Production

Bromination of 4-Methylisoquinolin-1-amine

A plausible route involves electrophilic aromatic bromination of 4-methylisoquinolin-1-amine using bromine () or -bromosuccinimide (NBS) in a polar solvent (e.g., acetic acid). Regioselectivity at position 6 could be guided by directing effects of the amine and methyl groups .

Cyclization of Brominated Precursors

Alternative approaches may employ cyclization of brominated β-phenethylamine derivatives under Bischler-Napieralski conditions, followed by oxidation to yield the isoquinoline core .

Challenges and Optimization

-

Regioselectivity: Ensuring bromination at position 6 requires careful control of reaction conditions (e.g., temperature, catalyst) .

-

Yield: Bromination reactions often suffer from side products; purification via column chromatography is typically necessary .

| Property | Estimated Value |

|---|---|

| Melting Point | 120–140°C (decomposes) |

| Solubility | Slightly soluble in DMSO, methanol |

| LogP (Partition Coefficient) | ~2.5 (moderate lipophilicity) |

The bromine atom increases molecular weight and hydrophobicity compared to non-halogenated analogs, potentially enhancing membrane permeability in biological systems .

Applications in Pharmaceutical Research

Role as a Building Block

6-Bromo-4-methylisoquinolin-1-amine is marketed as a synthetic intermediate (e.g., Catalog #1P028FD7, 1PlusChem ). Its applications include:

-

Drug Discovery: Serving as a precursor for kinase inhibitors or antimicrobial agents, leveraging the isoquinoline scaffold’s affinity for ATP-binding pockets .

-

Chemical Probes: Functionalization via cross-coupling reactions to create libraries for high-throughput screening .

Biological Activity

While direct studies on this compound are lacking, structurally related brominated isoquinolines exhibit:

-

Anticancer Activity: Inhibition of tubulin polymerization (e.g., analogues of combretastatin) .

-

Antimicrobial Effects: Disruption of bacterial cystathionine γ-lyase (bCSE), a target in Staphylococcus aureus infections .

Analytical Characterization

Chromatographic Methods

Spectroscopic Techniques

Future Perspectives

Research Opportunities

-

Synthetic Methodology: Development of catalytic, asymmetric routes to access enantiomerically pure derivatives.

-

Target Validation: Exploration in neglected disease areas (e.g., tropical parasites) where isoquinoline derivatives show promise.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume